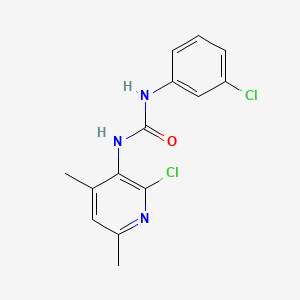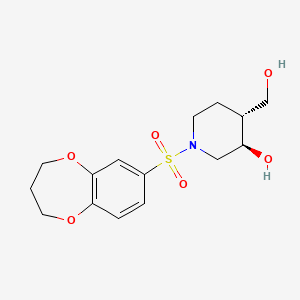![molecular formula C17H19N3O4S B5437299 N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5437299.png)
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been found to have potential therapeutic applications in the treatment of various cancers, autoimmune diseases, and inflammatory disorders.
作用機序
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide exerts its pharmacological effects by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. It has been found to be a selective inhibitor of BTK, a key enzyme involved in B-cell signaling pathways. This compound has also been found to inhibit FLT3 and JAK3, which are involved in the proliferation and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been found to have potent inhibitory effects on the proliferation and survival of cancer cells and immune cells. It has also been found to modulate the production of cytokines and chemokines, which are involved in the regulation of immune responses. This compound has been found to have good pharmacokinetic properties, including high bioavailability and good tissue distribution.
実験室実験の利点と制限
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide has several advantages for lab experiments, including its high potency and selectivity, good pharmacokinetic properties, and potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments, including its high cost, limited availability, and potential toxicity.
将来の方向性
There are several future directions for the research and development of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide. One potential direction is the optimization of its pharmacological properties, such as its potency, selectivity, and toxicity. Another direction is the identification of biomarkers that can predict its efficacy and toxicity in different patient populations. This compound may also be combined with other therapeutic agents to enhance its therapeutic efficacy and reduce its toxicity. Finally, further clinical trials are needed to evaluate its safety and efficacy in different diseases and patient populations.
合成法
The synthesis of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide involves a series of chemical reactions, including the reaction of 4-amino-N-(4-chlorophenyl)benzenesulfonamide with tetrahydro-2-furanmethanol, followed by the reaction of the resulting compound with nicotinoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been found to have potent inhibitory effects on various protein kinases, including BTK, FLT3, and JAK3. This compound has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. It has also been found to have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, and inflammatory disorders, such as asthma and psoriasis.
特性
IUPAC Name |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(13-3-1-9-18-11-13)20-14-5-7-16(8-6-14)25(22,23)19-12-15-4-2-10-24-15/h1,3,5-9,11,15,19H,2,4,10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVJZKQHJRVAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5437228.png)
![(3S*,4S*)-1-[(7-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5437234.png)
![ethyl 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5437246.png)
![methyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B5437252.png)
![N-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5437257.png)
![8-[(2-methoxyphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5437271.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5437277.png)
![methyl {[5-(2-furyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5437284.png)
![2-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5437292.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5437306.png)
![2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid](/img/structure/B5437320.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5437327.png)